1-(2-Hydroxy-4,6-dimethylphenyl)ethanone 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 16108-50-2
VCID: VC21054029
InChI: InChI=1S/C10H12O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,12H,1-3H3
SMILES: CC1=CC(=C(C(=C1)O)C(=O)C)C
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

CAS No.: 16108-50-2

Cat. No.: VC21054029

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone - 16108-50-2

Specification

CAS No. 16108-50-2
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
IUPAC Name 1-(2-hydroxy-4,6-dimethylphenyl)ethanone
Standard InChI InChI=1S/C10H12O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,12H,1-3H3
Standard InChI Key AAPOVDIBCPRZPC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)O)C(=O)C)C
Canonical SMILES CC1=CC(=C(C(=C1)O)C(=O)C)C

Introduction

Chemical Identity and Nomenclature

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone is known by multiple systematic and common names in chemical literature. The compound has been registered with the Chemical Abstracts Service (CAS) and has well-established structural identifiers that help in its unambiguous identification in chemical databases and literature.

Chemical Identifiers

The compound is identified using several standardized chemical identifiers, which are summarized in Table 1.

Table 1: Chemical Identifiers of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

IdentifierValueReference
CAS Registry Number16108-50-2
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.204 g/mol
InChI KeyAAPOVDIBCPRZPC-UHFFFAOYSA-N
European Community (EC) Number240-274-0

Synonyms and Alternative Names

The compound is referred to by several synonyms in scientific literature, which are listed below:

  • 2-Acetyl-3,5-dimethylphenol

  • 2-Acetyl-3,5-xylenol

  • 2′-Hydroxy-4′,6′-dimethylacetophenone

  • 4′,6′-Dimethyl-2′-hydroxyacetophenone

  • Acetophenone, 2′-hydroxy-4′,6′-dimethyl-

  • Ethanone, 1-(2-hydroxy-4,6-dimethylphenyl)-

  • 1-(2-hydroxy-4,6-dimethylphenyl)ethan-1-one

Physicochemical Properties

The physicochemical properties of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone determine its behavior in chemical reactions, its handling characteristics, and its applications in various fields. These properties have been determined through experimental measurements and computational predictions.

Physical Properties

The physical properties of the compound are summarized in Table 2, which includes experimental and predicted values from literature sources.

Table 2: Physical Properties of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

PropertyValueReference
Physical StateColorless crystalline solid
Melting Point62°C
Boiling Point140-141°C (at 18 Torr)
Density1.080±0.06 g/cm³ (Predicted)
LogP2.72
pKa10.38±0.15 (Predicted)
Recommended Storage Temperature2-8°C

The relatively high melting and boiling points indicate significant intermolecular forces, likely due to hydrogen bonding capabilities. The LogP value of 2.72 suggests moderate lipophilicity, which influences its solubility profile and potential for membrane permeation.

Structural Characteristics

Molecular Structure

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone contains a benzene ring with hydroxyl and acetyl substituents at adjacent positions, allowing for intramolecular hydrogen bonding. This structural arrangement significantly influences the compound's chemical behavior and reactivity patterns. The presence of two methyl groups at positions 4 and 6 contributes to the electronic and steric properties of the molecule.

Crystal Structure

According to crystallographic studies, 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone crystallizes in the triclinic P-1 space group . The crystalline form appears as a colorless block with approximate dimensions of 0.35 x 0.13 x 0.12 mm . This crystalline arrangement provides insights into the three-dimensional orientation of the molecule in solid state.

Hydrogen Bonding

One of the most significant structural features of this compound is its hydrogen bonding pattern. Both intramolecular and intermolecular hydrogen bonding interactions have been identified:

  • Intramolecular hydrogen bonding interactions: O(1)-H(1)····O(2) 2.4727 (14) Å and O(3)-H(3)····O(4) 2.4823 (15) Å .

  • Intermolecular hydrogen bonding interactions: C(2)-H(2)····O(1)A 3.451 (2) Å and C(2)A-H(2)A····O(1) 3.451 Å .

These hydrogen bonding interactions contribute significantly to the compound's stability, reactivity, and physical properties. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group is particularly important for its chemical behavior.

Chemical Reactivity

Reactions Based on Functional Groups

The presence of both hydroxyl and ketone functional groups in 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone enables a diverse range of chemical reactions:

  • Reactions at the hydroxyl group: The phenolic hydroxyl group can participate in esterification, etherification, and oxidation reactions.

  • Reactions at the ketone group: The acetyl group can undergo nucleophilic addition reactions, such as with hydrazine to form hydrazones, as observed with the structurally similar compound 2-hydroxy-4,5-dimethylacetophenone .

  • Condensation reactions: The compound can participate in aldol-type condensations with aldehydes, similar to the reaction observed with 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone in the synthesis of chalcones .

Electrochemical Properties

Electrochemical studies of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone have revealed interesting redox behavior at different scan rates. Table 3 summarizes the electrochemical data obtained from cyclic voltammetry experiments.

Table 3: Electrochemical Data of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Scan rates (mV/s)Epa (V)Epc (V)ΔE1/2 (mV)ΔEp (mV)
500.40, 0.33-0.68, -0.3715700
75-0.40, 0.45-0.89, -0.40, 0.32-400, 1290
1000.27, -0.28-0.43, 0.51-700
250-0.36, 0.25-0.22, 1.1915470

Analytical Methods

Chromatographic Analysis

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). A documented method utilizes a mobile phase containing acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. The method is adaptable to ultra-performance liquid chromatography (UPLC) applications by using smaller 3 μm particle columns, and is suitable for both analytical and preparative separations .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone. In proton NMR (¹H-NMR) spectra, the hydrogen atoms of the acetyl group (O=C–CH₃) appear at δ 2.28 ppm, while the protons of the methyl groups on the phenyl ring resonate at δ 2.15 and 2.17 ppm as singlets . These characteristic chemical shifts can be used for identification and purity assessment of the compound.

Comparative Analysis with Structural Analogs

A comparative analysis of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone with structurally related compounds offers insights into the effects of subtle structural variations on physicochemical properties and reactivity. Table 4 presents a comparison with selected analogs.

Table 4: Comparison of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
1-(2-Hydroxy-4,6-dimethylphenyl)ethanoneC₁₀H₁₂O₂164.204Reference compound
1-(2,4-dimethylphenyl)ethanoneC₁₀H₁₂O148.202Lacks hydroxyl group at position 2
1-(4-Hydroxy-2,6-dimethylphenyl)ethanoneC₁₀H₁₂O₂164.204Hydroxyl at position 4 instead of position 2
1-(2-Hydroxy-4,5-dimethylphenyl)ethanoneC₁₀H₁₂O₂164.204Methyl groups at positions 4 and 5 instead of 4 and 6
1-(2-Hydroxy-4-methoxyphenyl)ethanoneC₉H₁₀O₃166.174Methoxy at position 4 instead of methyl; no substituent at position 6
1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanoneC₁₀H₁₂O₄~196Methoxy groups instead of methyl groups at positions 4 and 6

The comparison reveals that even minor structural modifications, such as the position of substituents or the replacement of methyl with methoxy groups, can significantly impact the compound's properties and reactivity. For instance, the absence of the hydroxyl group in 1-(2,4-dimethylphenyl)ethanone eliminates the possibility of intramolecular hydrogen bonding, thus altering its physical properties and reactivity patterns.

Applications

Synthetic Intermediates

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone serves as a valuable intermediate in organic synthesis due to its reactive functional groups. It can be used as a building block for the production of more complex molecules, particularly in the synthesis of heterocyclic compounds and natural product analogs .

Analytical Chemistry

The compound has applications in analytical chemistry as a reference standard for chromatographic and spectroscopic methods. Its well-defined chromatographic profile and spectroscopic characteristics make it suitable for method development and validation in analytical procedures .

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